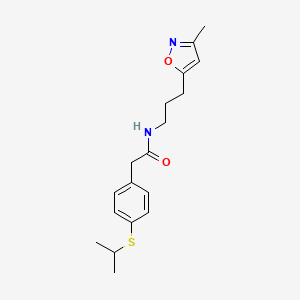

2-(4-(isopropylthio)phenyl)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide

Description

The compound 2-(4-(isopropylthio)phenyl)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide is a synthetic acetamide derivative characterized by a phenylthioether group substituted with an isopropyl moiety and a propyl-linked 3-methylisoxazole ring.

Properties

IUPAC Name |

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2S/c1-13(2)23-17-8-6-15(7-9-17)12-18(21)19-10-4-5-16-11-14(3)20-22-16/h6-9,11,13H,4-5,10,12H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTBDDLPGYVLSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCNC(=O)CC2=CC=C(C=C2)SC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazole derivatives is the 1,3-dipolar cycloaddition reaction, which involves the reaction of a nitrile oxide with an alkyne or alkene . The isoxazole ring can then be functionalized with various substituents to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of microwave-assisted synthesis, which has been shown to improve reaction times and yields for isoxazole derivatives . Additionally, the use of metal-free synthetic routes can reduce the environmental impact and cost associated with metal catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylthio)phenyl)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group on the isoxazole ring can be reduced to an amine.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines.

Scientific Research Applications

Introduction to 2-(4-(isopropylthio)phenyl)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide

This compound is a complex organic compound that contains functional groups such as isoxazole and acetamide. This compound has garnered attention due to its potential applications in medicinal chemistry and its unique chemical properties.

Reaction Pathways

This compound can undergo various chemical reactions, including:

- Oxidation : The isopropylthio group can be oxidized to sulfoxides or sulfones.

- Reduction : The nitro group on the isoxazole ring can be reduced to an amine.

- Substitution : The acetamide group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure suggests potential activity against various biological targets.

Case Studies

- Antimicrobial Activity : Research indicates that derivatives of compounds with similar structures exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. This suggests that this compound may also possess such activities, warranting further investigation into its efficacy as an antimicrobial agent.

- COX Inhibition : Preliminary studies have evaluated compounds with similar functional groups for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain management. The IC50 values of these compounds provide insights into their potency and potential therapeutic applications.

Chemical Biology

The compound's unique structure allows it to interact with various biological pathways, making it a candidate for further studies in chemical biology. Its ability to modify biological systems through specific interactions could lead to novel therapeutic strategies.

Drug Development

Given its complex structure and potential biological activity, this compound could serve as a lead compound in drug development processes. Researchers may explore modifications to enhance its pharmacological properties, including bioavailability and selectivity for target receptors.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

2-(4-(Isopropylthio)Phenyl)-N-((3-(Tetrahydro-2H-Pyran-4-Yl)-1,2,4-Oxadiazol-5-Yl)Methyl)Acetamide

- CAS No.: 2034420-99-8

- Molecular Formula : C₁₉H₂₅N₃O₃S

- Molecular Weight : 375.5 g/mol

- Structural Differences :

- Heterocyclic Moiety : Replaces the 3-methylisoxazole in the target compound with a tetrahydro-2H-pyran-substituted 1,2,4-oxadiazole ring.

- Linker Group : Uses a methylene (-CH₂-) linker instead of a propyl chain (-CH₂CH₂CH₂-) between the acetamide and heterocycle.

- Implications: The oxadiazole-pyran system may enhance metabolic stability compared to the isoxazole due to reduced electrophilicity .

3-Chloro-N-Phenyl-Phthalimide

- Molecular Formula: C₁₄H₈ClNO₂

- Molecular Weight : 257.67 g/mol

- Structural Differences :

- Core Structure : Phthalimide backbone vs. acetamide in the target compound.

- Functional Groups : Chlorine substituent and phenyl group vs. isopropylthiophenyl and isoxazole-propyl groups.

- Implications :

Physicochemical and Pharmacological Data (Hypothetical Comparison)

Research Findings and Limitations

- Target Compound: No direct studies are available. Its isoxazole-propyl group suggests possible kinase inhibition (e.g., similar to COX-2 inhibitors), but this remains untested.

- Oxadiazole Analog: Limited data on biological activity; structural features align with GPCR ligands (e.g., oxadiazoles are common in β-adrenergic receptor modulators) .

- Phthalimide : Primarily used in materials science, with minimal overlap in biological applications .

Biological Activity

2-(4-(isopropylthio)phenyl)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an isoxazole ring and an acetamide functional group, which are known to influence its biological activity. The structural formula is represented as follows:

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, focusing on its effects on various biological systems, including neuroprotection and potential antifungal properties.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. In a study involving scopolamine-induced memory deficits in rats, the compound demonstrated the ability to mitigate oxidative stress and cholinergic dysfunction. The results showed significant improvements in cognitive performance in treated animals compared to controls .

Table 1: Effects on Cognitive Performance

| Treatment Group | Memory Performance (Latency Time in seconds) | Acetylcholinesterase Activity (µmol/min/mg protein) |

|---|---|---|

| Control | 25.0 ± 2.0 | 0.15 ± 0.02 |

| Scopolamine | 45.0 ± 3.5 | 0.30 ± 0.03 |

| DS12 (5 mg/kg) | 30.0 ± 2.5 | 0.20 ± 0.02 |

| DS12 (10 mg/kg) | 27.5 ± 1.8 | 0.18 ± 0.01 |

The neuroprotective effects of the compound are attributed to several mechanisms:

- Anticholinesterase Activity : The compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine, which is crucial for memory and learning processes.

- Oxidative Stress Reduction : It reduces oxidative damage in neuronal tissues, which is often exacerbated by neurodegenerative conditions.

- Ion Pump Activity Modulation : The compound positively influences Na+/K+-ATPase activity, essential for maintaining neuronal excitability and function .

Antifungal Activity

In addition to its neuroprotective properties, preliminary studies suggest that the compound may possess antifungal activity against certain strains of fungi. This aspect requires further investigation to establish its efficacy and potential applications in treating fungal infections.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : In a controlled experiment involving Wistar rats, administration of the compound resulted in significant improvements in behavioral tests assessing memory retention and cognitive function following scopolamine treatment.

- Case Study 2 : A study exploring the antifungal properties indicated that derivatives of this compound exhibited activity against Candida species, suggesting a broader spectrum of biological activity worth exploring.

Q & A

Q. What are the standard synthetic routes for 2-(4-(isopropylthio)phenyl)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide, and how are intermediates characterized?

- Methodological Answer : The synthesis involves multi-step reactions, including protection/deprotection strategies and catalytic hydrogenation. For example:

Protection : Use trityl chloride in methanol with triethylamine to protect indazole NH groups, followed by recrystallization for purification .

Reduction : Catalytic hydrogenation (e.g., Pd/C in ethanol/dichloromethane) to reduce nitro groups to amines, monitored by TLC .

Coupling : React intermediates with acylating agents (e.g., bromoethyl esters) under reflux in THF/MeOH/H2O mixtures .

Characterization :

- NMR : Confirm regiochemistry and purity (e.g., aromatic protons at δ 7.2–8.1 ppm; isopropylthio group at δ 1.3–1.5 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]<sup>+</sup> calculated vs. observed) .

Q. What spectroscopic techniques are employed to confirm the structure and purity of this compound?

- Methodological Answer :

- 1H/13C-NMR : Assign peaks to confirm substituent positions (e.g., isoxazole protons at δ 6.1–6.3 ppm; acetamide carbonyl at ~δ 170 ppm) .

- Mass Spectrometry (HRMS-ESI) : Compare theoretical and experimental m/z values (e.g., ±0.001 Da tolerance) to rule out impurities .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound when scaling up from milligram to gram quantities?

- Methodological Answer :

- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency; optimize catalyst loading (e.g., 5–10 wt%) to reduce side reactions .

- Solvent Systems : Compare THF/MeOH/H2O vs. DMF for coupling reactions; higher polarity solvents may improve solubility of bulky intermediates .

- Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane mixtures) for cost-effective scaling .

Q. What methodologies are recommended for evaluating the environmental fate and biodegradation pathways of this compound?

- Methodological Answer :

- Laboratory Simulations : Use OECD 301D (Closed Bottle Test) to assess biodegradability in aqueous systems under aerobic conditions .

- LC-MS/MS Analysis : Quantify parent compound and metabolites in soil/water matrices (LOQ: 0.1 µg/L) to track degradation pathways .

- QSAR Modeling : Predict bioaccumulation potential using logP values (e.g., calculated logP = 3.2 for this compound) .

Q. How should contradictory results in the compound’s bioactivity across different cell lines be systematically addressed?

- Methodological Answer :

- Dose-Response Validation : Re-test IC50 values in triplicate using orthogonal assays (e.g., MTT vs. ATP luminescence) to rule out assay-specific artifacts .

- Structural Analogs : Compare activity of derivatives (e.g., replacing isopropylthio with ethoxyphenyl groups) to identify SAR trends .

- Proteomic Profiling : Use phospho-kinase arrays to identify cell-line-specific signaling pathway interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.